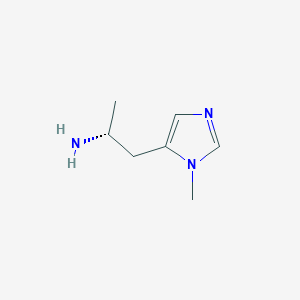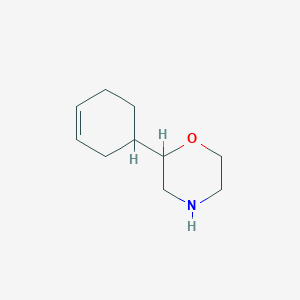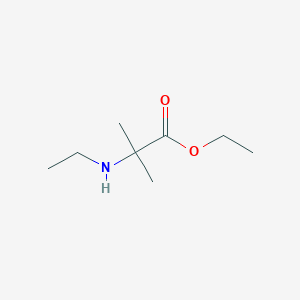
3,5-Dibromothiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:
BrBr
∣∣
C=SCl
It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Análisis De Reacciones Químicas
Reactions::
Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Reduction of the carbonyl chloride group can yield different derivatives.
Bromine (Br₂): Used for bromination reactions.
Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.
Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.
Aplicaciones Científicas De Investigación
3,5-Dibromothiophene-2-carbonyl chloride finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of conductive polymers and optoelectronic materials.
Chemical Sensors: Due to its sensitivity to certain analytes.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In conductive polymers, it contributes to charge transport.
- In chemical sensors, it interacts with target molecules, leading to measurable responses.
Comparación Con Compuestos Similares
While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.
Propiedades
Fórmula molecular |
C5HBr2ClOS |
|---|---|
Peso molecular |
304.39 g/mol |
Nombre IUPAC |
3,5-dibromothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
Clave InChI |
JBVNZKXQPUTMJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


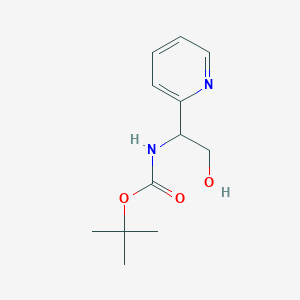

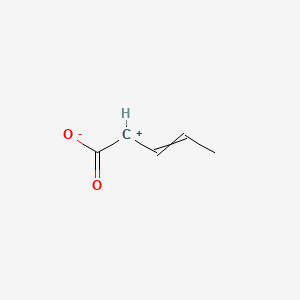
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)

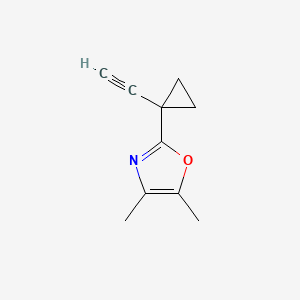
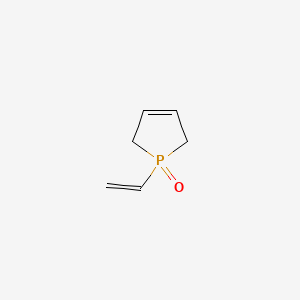

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
